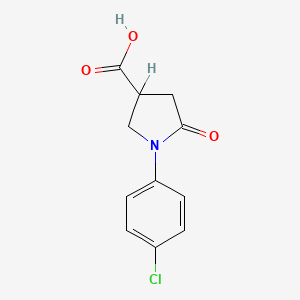

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYOMMCYFFZXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960229 | |

| Record name | 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39629-87-3 | |

| Record name | 1-(4-Chlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(4-chlorophenyl)-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039629873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a pyrrolidinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidinone ring is a privileged structure found in numerous biologically active molecules and natural alkaloids.[1] Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated potential as promising scaffolds for developing novel antimicrobial, anticancer, and antioxidant agents.[2][3][4] The presence of the 4-chlorophenyl group and a versatile carboxylic acid handle makes the title compound an attractive building block for creating libraries of new chemical entities for pharmacological screening.[5][6]

This guide provides a comprehensive overview of the , detailing the underlying reaction mechanism, a step-by-step experimental protocol, and methods for product validation.

Synthetic Strategy and Core Mechanism

The most direct and widely employed method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the one-pot reaction between a primary aromatic amine and itaconic acid.[7][8] This reaction proceeds through a sequential aza-Michael addition followed by an intramolecular condensation (amidation), typically facilitated by heating in a suitable solvent such as water.[5][9][10]

The overall transformation is outlined below:

Caption: High-level workflow for the synthesis.

Mechanistic Deep Dive

The reaction mechanism can be dissected into two primary steps:

-

Aza-Michael Addition: The lone pair of electrons on the nitrogen atom of 4-chloroaniline performs a nucleophilic attack on the β-carbon of the α,β-unsaturated system in itaconic acid. This is a conjugate addition reaction that forms a transient enolate, which is then protonated to yield an N-substituted succinic acid derivative as an intermediate.[9][11]

-

Intramolecular Cyclization (Lactamization): Under thermal conditions (reflux), the nitrogen atom of the intermediate attacks one of the carboxylic acid groups. This intramolecular nucleophilic acyl substitution results in the formation of the stable five-membered pyrrolidinone ring (a lactam) and the elimination of a molecule of water.[12]

The detailed mechanism is illustrated below:

Caption: Core reaction mechanism pathway.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[3][4][10]

Reagents and Equipment

| Reagent/Equipment | Formula/Type | CAS Number | Molar Mass ( g/mol ) | Notes |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 | 127.57 | Corrosive, toxic. Handle with care. |

| Itaconic Acid | C₅H₆O₄ | 97-65-4 | 130.10 | Irritant. |

| Water (distilled or DI) | H₂O | 7732-18-5 | 18.02 | Reaction solvent. |

| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 40.00 | For preparing 5-10% aqueous solution. |

| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 36.46 | Concentrated or 6M for acidification. |

| Round-bottom flask | 250 mL or appropriate size | - | - | |

| Reflux condenser | - | - | - | |

| Heating mantle/oil bath | - | - | - | |

| Magnetic stirrer and stir bar | - | - | - | |

| Büchner funnel and flask | - | - | - | For filtration. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (e.g., 0.10 mol, 12.76 g) and itaconic acid (e.g., 0.12 mol, 15.61 g). A slight excess of itaconic acid is often used.

-

Add distilled water (e.g., 50-60 mL) to the flask to form a slurry.

-

-

Reaction Execution:

-

Initial Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product should form.

-

Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

-

-

Purification by Acid-Base Extraction:

-

Transfer the crude solid to a beaker and dissolve it in an aqueous 5% or 10% sodium hydroxide solution. This deprotonates the carboxylic acid, forming a water-soluble sodium salt. Any unreacted, non-acidic starting materials or byproducts will remain insoluble.[3][10]

-

Filter the basic solution to remove any insoluble impurities.

-

Slowly acidify the clear filtrate by adding concentrated or 6M hydrochloric acid dropwise while stirring. The target compound will precipitate as a solid as the pH drops to approximately 1-2.[10]

-

Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

-

-

Final Product Collection and Drying:

-

Collect the purified product by vacuum filtration.

-

Wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper. This removes any residual salts.

-

Dry the white to off-white solid product in a vacuum oven at 60-70 °C to a constant weight.

-

Product Validation and Characterization

The identity and purity of the synthesized this compound (CAS: 39629-87-3, Formula: C₁₁H₁₀ClNO₃) should be confirmed using standard analytical techniques.

-

¹H NMR (DMSO-d₆): Expected signals would include a broad singlet for the carboxylic acid proton (>12 ppm), two doublets for the para-substituted aromatic protons (around 7.4-7.6 ppm), and a set of multiplets for the three distinct pyrrolidinone ring protons (CH₂, CH, and NCH₂) between approximately 2.6 and 4.0 ppm.[1][4]

-

¹³C NMR (DMSO-d₆): Key signals are expected for the two carbonyl carbons (pyrrolidinone and carboxylic acid, ~172-175 ppm), four distinct aromatic carbons, and three aliphatic carbons of the pyrrolidinone ring (~33-51 ppm).[1]

-

IR (KBr): Characteristic absorptions should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C=O stretch of the lactam (~1650-1680 cm⁻¹).[4]

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The via the condensation of 4-chloroaniline and itaconic acid is a robust, efficient, and scalable method. The procedure relies on readily available starting materials and employs a straightforward purification technique based on the acidic nature of the product. The resulting compound serves as a valuable and versatile platform for further chemical modification, enabling the exploration of new derivatives with potential therapeutic applications.

References

- Vertex AI Search, "Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids". Accessed January 1, 2026.

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Available at: [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. Available at: [Link]

-

Itaconic acid. Wikipedia. Available at: [Link]

-

Itaconic acid hybrids as potential anticancer agents. PMC - PubMed Central. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]

-

The Reaction of Itaconic Acid with Primary Amines. R Discovery - Researcher.Life. Available at: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

-

Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available at: [Link]

-

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434. PubChem. Available at: [Link]

-

Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic... ResearchGate. Available at: [Link]

- US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones. Google Patents.

-

Schematic overview of the reaction of itaconic anhydride with a primary... ResearchGate. Available at: [Link]

-

Aqueous Modification of Chitosan with Itaconic Acid to Produce Strong Oxygen Barrier Film. ACS Publications. Available at: [Link]

-

110054642 Preparation method of 4-chlorophenylboronic acid. WIPO Patentscope. Available at: [Link]

-

Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. ScienceDirect. Available at: [Link]

-

Compound N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. Mol-Instincts. Available at: [Link]

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. Available at: [Link]

-

Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers. MDPI. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

-

(PDF) Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. ResearchGate. Available at: [Link]

-

Itaconic acid and its applications for textile, pharma and agro-industrial purposes. SpringerLink. Available at: [Link]

-

Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC - NIH. Available at: [Link]

-

Unexpected irregular structures of poly(itaconic acid) prepared in Deep Eutectic Solvents | Request PDF. ResearchGate. Available at: [Link]

-

Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. Available at: [Link]

-

Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach. PMC - NIH. Available at: [Link]

-

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. Available at: [Link]

-

(3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChemLite. Available at: [Link]

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous Modification of Chitosan with Itaconic Acid to Produce Strong Oxygen Barrier Film - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Itaconic acid - Wikipedia [en.wikipedia.org]

- 12. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

An In-depth Technical Guide to 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a key intermediate in pharmaceutical development. The information is curated to support research and development activities, offering insights into its synthesis, characterization, reactivity, and potential applications.

Nomenclature and Structural Information

-

IUPAC Name: this compound

-

CAS Number: 39629-87-3

-

Molecular Formula: C₁₁H₁₀ClNO₃

-

Molecular Weight: 239.66 g/mol

-

InChI Key: QPYOMMCYFFZXIT-UHFFFAOYSA-N

Molecular Structure:

The structure of this compound, characterized by a pyrrolidinone ring substituted with a 4-chlorophenyl group at the nitrogen atom and a carboxylic acid group at the 3-position, is a cornerstone of its chemical behavior.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

Below is a summary of the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 239.66 g/mol | Calculated |

| Monoisotopic Mass | 239.03493 Da | Predicted[1] |

| XlogP | 1.1 | Predicted[1] |

| Melting Point | Not available (expected to be a solid at room temperature) | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | Inferred from structure |

| pKa | ~4-5 (for the carboxylic acid group) | Estimated |

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with itaconic acid.[2] This reaction is a common method for the preparation of N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Reaction Scheme:

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[3]):

-

A mixture of 4-chloroaniline and itaconic acid in water is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.

-

After cooling, the crude product precipitates out of the solution.

-

The precipitate is collected by filtration and washed with cold water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~7.4 | Doublet | 2H | Aromatic protons ortho to Cl |

| ~7.2 | Doublet | 2H | Aromatic protons meta to Cl |

| ~4.0 | Multiplet | 1H | -CH(COOH)- |

| ~3.8 | Multiplet | 2H | -N-CH₂- |

| ~2.8 | Multiplet | 2H | -CH₂-CO- |

¹³C NMR Spectroscopy (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~172 | -C=O (lactam) |

| ~138 | Aromatic C-N |

| ~132 | Aromatic C-Cl |

| ~129 | Aromatic CH |

| ~120 | Aromatic CH |

| ~50 | -N-CH₂- |

| ~40 | -CH(COOH)- |

| ~35 | -CH₂-CO- |

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1740 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (lactam) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1100 | Strong | C-N stretch |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

Chemical Reactivity and Applications

This compound possesses two primary reactive sites: the carboxylic acid group and the lactam ring.

Reactivity of the Carboxylic Acid Group:

The carboxylic acid moiety can undergo typical reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines, often activated by coupling agents, to form amides. This is a key reaction for creating a diverse range of derivatives.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Lactam Ring:

The lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions to open the ring.

Applications in Drug Development:

This compound is a valuable building block in medicinal chemistry.[4] Its derivatives have been explored for various therapeutic applications, including:

-

Analgesic and Anti-inflammatory Agents: The pyrrolidinone scaffold is present in a number of biologically active molecules, and derivatives of this compound have been investigated for their potential as pain relievers and anti-inflammatory drugs.[4]

-

Antimicrobial and Anticancer Agents: The core structure can be modified to synthesize compounds with potential antimicrobial and anticancer activities.[2][5]

Caption: Overview of the reactivity and potential applications of the compound.

Safety Information

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and reactive functional groups allow for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a foundational understanding of its properties, which is essential for its effective utilization in research and development.

References

-

1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid. (n.d.). Retrieved from [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2022). Molecules, 27(21), 7291. [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(16), 5095. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3795. [Link]

Sources

- 1. PubChemLite - this compound (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

A Technical Guide to the Crystal Structure Analysis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a representative small molecule of interest in medicinal chemistry and drug development. Pyroglutamic acid derivatives are recognized as versatile chiral building blocks for synthesizing bioactive compounds[1]. Understanding their three-dimensional structure is paramount for rational drug design, as solid-state conformation and intermolecular interactions directly influence critical physicochemical properties such as solubility, stability, and bioavailability. This document outlines the complete workflow, from crystal growth to structure solution and refinement, and delves into the detailed analysis of the resulting molecular and supramolecular architecture. It is intended for researchers, crystallographers, and drug development professionals seeking to understand both the practical execution and the theoretical underpinnings of small-molecule crystal structure determination.

Introduction: The Nexus of Structure and Function

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of its efficacy and developability. This compound belongs to a class of compounds derived from pyroglutamic acid, which are pivotal precursors in the asymmetric synthesis of various bioactive molecules[1]. The presence of a stereocenter, a carboxylic acid group, a lactam ring, and a chlorophenyl moiety makes this molecule a rich subject for structural investigation, as these features govern its potential interactions with biological targets and its solid-state behavior.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid[2][3]. The resulting structural model provides invaluable data on:

-

Molecular Conformation: The exact spatial orientation of all atoms and functional groups.

-

Stereochemistry: Absolute configuration of chiral centers.

-

Intermolecular Interactions: The network of hydrogen bonds, halogen bonds, and other non-covalent forces that dictate how molecules pack together in the solid state[4].

This information is critical for understanding polymorphism, designing stable formulations, and predicting structure-activity relationships (SAR). This guide provides a field-proven methodology for elucidating the crystal structure of the title compound, emphasizing the rationale behind each experimental and computational step.

The Crystallographic Workflow: From Molecule to Model

The journey from a powdered compound to a fully refined crystal structure is a multi-stage process that requires careful execution and validation at each step. The overall workflow is a self-validating system designed to ensure the final model is a chemically sensible and accurate representation of the diffraction data.

Caption: The end-to-end workflow for single-crystal structure analysis.

Material Synthesis and Crystallization

While numerous synthetic routes to pyroglutamic acid derivatives exist[5][6], this guide presumes the availability of the purified title compound. The critical first step is to grow high-quality single crystals suitable for diffraction.

Expert Rationale: The choice of crystallization technique and solvent is crucial. The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing molecules to self-assemble into a well-ordered lattice. A solvent system where the compound has moderate solubility is ideal. For a molecule with both polar (carboxylic acid, lactam) and non-polar (chlorophenyl) groups, a mixed solvent system is often effective.

Protocol: Slow Evaporation Method

-

Solubilization: Dissolve ~5-10 mg of this compound in a minimal amount (~1-2 mL) of a solvent like methanol or acetone at room temperature in a small, clean vial.

-

Anti-Solvent Addition: To this solution, slowly add a less-polar "anti-solvent" (e.g., hexane or diethyl ether) dropwise until the solution becomes faintly turbid. This indicates the point of incipient precipitation.

-

Clarification: Add a single drop of the primary solvent (methanol/acetone) to redissolve the precipitate and render the solution clear again.

-

Incubation: Cover the vial with a cap, pierced with a needle to allow for very slow evaporation. Place the vial in a vibration-free location.

-

Harvesting: Monitor the vial over several days. Once well-formed, optically clear crystals of approximately 0.1-0.3 mm are observed, carefully harvest one using a cryo-loop[7][8].

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The mounted crystal is subjected to a focused beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector[2].

Protocol: Data Acquisition

-

Mounting: The selected crystal is mounted on a goniometer head and placed in a cold stream of nitrogen gas (typically 100-150 K).

-

Causality: Low-temperature collection minimizes atomic thermal motion, leading to higher-quality data and a more precise structure.

-

-

Instrumentation: Data is collected on a modern diffractometer, commonly equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.54184 Å) X-ray source and a CCD or CMOS detector[3].

-

Unit Cell Determination: A preliminary set of diffraction images is used to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans)[2][9]. The exposure time per frame is optimized to achieve good signal-to-noise. A complete data set can take several hours to collect.

Structure Solution and Refinement

This phase translates the collected diffraction intensities into a 3D atomic model using specialized software, such as the SHELX suite[10][11].

Protocol: Structure Solution and Refinement

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections (e.g., for Lorentz and polarization effects).

-

Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry of the crystal lattice.

-

Structure Solution: The "phase problem" is solved using direct methods (common for small molecules) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms[11].

-

Structure Refinement: An iterative process of least-squares refinement is performed to improve the agreement between the observed diffraction data (F_obs_) and the calculated data (F_calc_) based on the atomic model[12].

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Anisotropic displacement parameters are applied to non-hydrogen atoms to model their thermal motion.

-

-

Validation: The final model is rigorously validated. The Crystallographic Information File (CIF) is checked using tools like checkCIF to ensure it meets publication standards set by the International Union of Crystallography (IUCr)[10][13]. Key indicators of a good refinement are low R-factors (R1 < 5%) and a Goodness-of-Fit (GooF) value close to 1.0.

Results and Discussion

Disclaimer: As a specific, published crystal structure for the title compound was not located in publicly accessible databases like the Cambridge Structural Database (CSD)[14][15], the following section presents a representative analysis based on expected values and interactions for this class of molecule.

Crystal Data and Refinement Parameters

All quantitative data from a crystallographic experiment are summarized in a standardized table.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClNO₃ |

| Formula Weight | 239.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.5, 8.5, 12.0 |

| α, β, γ (°) | 90, 105, 90 |

| Volume (ų) | 1023 |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | 9500 |

| Independent Reflections | 2300 [R(int) = 0.035] |

| Final R indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.105 |

| Goodness-of-Fit (GooF) | 1.03 |

Analysis of the Molecular Structure

The refined structure reveals the molecule's preferred solid-state conformation. The pyrrolidine ring typically adopts an envelope or twisted conformation. The carboxylic acid and the 4-chlorophenyl groups are positioned relative to this ring, defining the overall molecular shape. Bond lengths and angles are expected to be within standard values for similar organic structures.

Supramolecular Assembly via Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. For this molecule, two key interactions are anticipated to be dominant: hydrogen bonding and halogen bonding.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of a robust, dimeric "synthon" where two molecules are linked via a pair of O-H···O hydrogen bonds.

-

Halogen Bonding: The chlorine atom on the phenyl ring can act as an electrophilic "halogen bond" donor, interacting with a nucleophilic atom like the lactam oxygen of a neighboring molecule[16][17][18]. This interaction is highly directional and contributes significantly to the stability and organization of the crystal lattice[19].

Caption: A schematic of key intermolecular interactions organizing the crystal lattice.

This interplay between strong hydrogen bonding and directional halogen bonding creates a robust three-dimensional supramolecular architecture. Understanding this network is crucial for predicting how changes to the molecular structure might affect its crystal packing and, consequently, its material properties.

Conclusion

This guide has detailed the comprehensive process for determining the crystal structure of this compound. The methodology, rooted in established crystallographic principles, provides a reliable pathway to obtaining a high-precision atomic model. The analysis of this model delivers critical insights into the molecule's conformation and the supramolecular synthons that govern its solid-state assembly. For drug development professionals, this structural information is not merely academic; it is actionable intelligence that informs formulation strategies, aids in polymorphism screening, and provides a structural basis for understanding biological activity.

References

-

Scite. Acta Crystallographica Section E Structure Reports Online. [Link]

-

Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2514–2524. [Link]

-

Clegg, W., & Watson, D. G. (2005). Acta Crystallographica Section E: Structure Reports Online: Rapid Growth 2001–2004. Acta Crystallographica Section A, A61, C126. [Link]

-

Wikipedia. Acta Crystallographica Section E. [Link]

-

Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar. [Link]

-

Bioxbio. Acta Crystallographica Section E-Structure Reports Online Impact Factor IF 2025. [Link]

-

Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. [Link]

-

Amanote Research. (PDF) Acta Crystallographica Section E: Structure Reports. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link]

-

MDPI. (2021). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 26(11), 3321. [Link]

-

MIT OpenCourseWare. The SHELX package. [Link]

-

SciSpace. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. [Link]

-

ACS Publications. (2024). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Crystal Growth & Design. [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

-

Friedrich-Schiller-Universität Jena. X-ray Diffraction - Measurement order SC-XRD. [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

-

HKL Research. Small Molecule Structure Solution and Refinement. [Link]

-

LOCKSS. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. [Link]

-

OlexSys. Structure Refinement. [Link]

-

Southern University of Science and Technology Library. CSD (Cambridge Structural Database). [Link]

-

University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

-

CD Bioparticles. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

CCDC. Access Structures. [Link]

-

University of York. Single Crystal X-ray Diffraction. [Link]

-

CCDC. Chemical structure searching - Access Structures. [Link]

-

Wikipedia. Cambridge Structural Database. [Link]

- Google Patents.

-

Thieme. 6.7 Pyroglutamic Acid Peptides. [Link]

-

Bentham Science. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

-

DATACC. Cambridge Crystallographic Data Centre (CCDC). [Link]

-

NIH. Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl). [Link]

-

PubChemLite. This compound. [Link]

-

Chemsrc. CAS#:75810-52-5 | 2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. [Link]

-

PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

MDPI. (2023). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra and Quantum Chemical Calculations. Molecules, 28(23), 7859. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. sssc.usask.ca [sssc.usask.ca]

- 10. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Structure Refinement | OlexSys [olexsys.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. CSD (Cambridge Structural Database) [lib.sustech.edu.cn]

- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

The Emerging Therapeutic Potential of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolidine ring system is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and its presence in numerous biologically active compounds. This technical guide delves into the burgeoning field of 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, a class of molecules demonstrating significant promise across various therapeutic areas. We will explore their synthesis, diverse biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—and the underlying mechanisms of action. This document serves as a comprehensive resource, consolidating current research to provide actionable insights and detailed experimental protocols for professionals in drug discovery and development.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets. The derivatives of 5-oxopyrrolidine-3-carboxylic acid, in particular, have garnered considerable attention due to their synthetic accessibility and versatile biological profile. The introduction of a 4-chlorophenyl group at the N-1 position is a key structural feature, often enhancing the lipophilicity and modulating the electronic properties of the molecule, which can significantly influence its biological activity.

Synthesis of this compound Derivatives

The core structure of this compound is typically synthesized through the reaction of 4-chloroaniline with itaconic acid. This foundational molecule can then be derivatized at the carboxylic acid moiety to produce a library of compounds with diverse functionalities, such as amides, esters, and hydrazones.

Experimental Protocol: Synthesis of the Core Scaffold

A general and efficient method for the synthesis of the parent compound is outlined below:

-

Reaction Setup: A mixture of 4-chloroaniline (1 eq.) and itaconic acid (1.1 eq.) in a suitable solvent (e.g., water or glacial acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold water or diethyl ether) and can be further purified by recrystallization to yield the desired this compound.

Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have exhibited a spectrum of biological activities, positioning them as promising candidates for further therapeutic development.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Several studies have highlighted the potential of 5-oxopyrrolidine derivatives as effective antibacterial and antifungal agents. While specific data for 1-(4-chlorophenyl) derivatives is emerging, related compounds have shown significant activity. For instance, hydrazone derivatives of 1-(substituted phenyl)-5-oxopyrrolidine-3-carbohydrazides have been synthesized and evaluated for their antibacterial properties.[1]

A notable example is the promising and selective antimicrobial activity of a compound bearing a 5-nitrothiophene substituent against multidrug-resistant Staphylococcus aureus strains.[2] This suggests that derivatization of the carboxylic acid group can lead to potent antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Derivatives of the this compound scaffold have demonstrated promising cytotoxic effects against various cancer cell lines.

Hydrazone derivatives, in particular, have been identified as potent anticancer agents. For example, a study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that hydrazones bearing an N'-(4-chlorobenzylidene) fragment exhibited significant cytotoxicity against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines.[3] This highlights the potential of the 4-chlorophenyl moiety in contributing to the anticancer activity of these compounds.

While the precise mechanisms of action are still under investigation, it is hypothesized that these compounds may induce apoptosis in cancer cells. Further studies are warranted to elucidate the specific molecular targets and signaling pathways involved.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of numerous diseases. While direct evidence for the anti-inflammatory activity of this compound derivatives is limited, research on structurally related compounds provides compelling rationale for their investigation in this area.

A study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory and immunomodulatory effects.[4][5][6] This compound significantly reduced paw edema in a carrageenan-induced inflammation model and modulated cytokine levels by decreasing the pro-inflammatory cytokine TNF-α and increasing the anti-inflammatory cytokine TGF-β1.[4][5][6] These findings suggest that the 4-chlorophenyl moiety, in combination with a heterocyclic core, can contribute to significant anti-inflammatory properties.

The observed immunomodulatory effects, particularly the modulation of TNF-α and TGF-β1, suggest that these compounds may interfere with key inflammatory signaling pathways. Further investigation into their effects on cyclooxygenase (COX) enzymes and other inflammatory mediators is warranted.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Rodents (e.g., Wistar rats) are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% w/v) is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship (SAR) studies suggest that the nature of the substituent at the 3-position of the 5-oxopyrrolidine ring plays a crucial role in determining the biological activity. The conversion of the carboxylic acid to hydrazones appears to be a particularly effective strategy for enhancing both antimicrobial and anticancer activities. The presence of the 4-chlorophenyl group at the N-1 position is also a key determinant of activity, likely by influencing the overall physicochemical properties of the molecules.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related analogs, strongly suggests that derivatives of this core structure are likely to possess significant antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on:

-

Systematic derivatization: A comprehensive library of derivatives should be synthesized to fully explore the SAR.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of these compounds.

-

In vivo efficacy and safety profiling: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for bioactive derivatives.

Biological Activity Screening Cascade

Caption: High-level screening cascade for biological activities.

References

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link]

-

Vaickelioniene, R., Kairyte, K., Grybaite, B., & Mickevicius, V. (2021). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 32(4). [Link]

-

Bertašiūtė, M., Kavaliauskas, P., Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., ... & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)-and (3, 5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7905. [Link]

-

Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (2 (66)). [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

-

Demkovych, O., Gornowicz, A., Bielawska, A., & Wujec, M. (2021). Evaluation of the antiproliferative activity of selected 1, 2, 3-triazole-4-carboxylic acids. Farmatsevtychnyĭ zhurnal, (1), 61-68. [Link]

-

Zlatanova-Tenisheva, H., Georgieva, M., Kalfin, R., & Vasilev, A. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 24(16), 12882. [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Exploration of 1-(2, 4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Bioorganic Chemistry, 134, 106461. [Link]

-

Zlatanova-Tenisheva, H., Georgieva, M., Kalfin, R., & Vasilev, A. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

-

Zlatanova-Tenisheva, H., Georgieva, M., Kalfin, R., & Vasilev, A. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 24(16), 12882. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | MDPI [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved therapeutics.[1] Its inherent stereochemistry and conformational flexibility allow for precise interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide focuses on a specific, yet under-explored derivative, 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, and delineates a strategic, multi-pronged approach to unveil its therapeutic targets. We will traverse from hypothesized targets, based on the rich pharmacology of related structures, to detailed, field-proven experimental protocols for target identification and validation. This document is intended to serve as a practical roadmap for researchers aiming to translate the potential of this compound into tangible therapeutic advancements.

Introduction: The Promise of a Privileged Scaffold

The this compound molecule integrates two key pharmacophoric features: the 5-oxopyrrolidine core and a 4-chlorophenyl substituent. The 5-oxopyrrolidine moiety, a cyclic lactam, is a common motif in molecules exhibiting a range of biological activities. The chlorophenyl group, an electron-withdrawing aromatic system, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity and metabolic stability.

While direct biological targets of this compound are not yet elucidated in publicly available literature, the broader class of pyrrolidinone derivatives has been shown to interact with a variety of protein families. Notably, their roles as enzyme inhibitors and modulators of signaling pathways are well-documented.[4][5][6] This precedent provides a fertile ground for formulating initial hypotheses regarding the compound's mechanism of action.

Hypothesized Therapeutic Arenas and Potential Molecular Targets

Based on the established bioactivities of structurally analogous compounds, we can postulate several promising therapeutic avenues for this compound. This section will explore these possibilities and pinpoint initial, plausible molecular targets for investigation.

Oncology: A Focus on Aberrant Signaling and Metabolism

The anticancer potential of pyrrolidine-containing molecules is a recurring theme in medicinal chemistry.[1][7] Several derivatives have demonstrated potent anti-proliferative effects, often through the modulation of key oncogenic pathways.

Hypothesized Targets:

-

Kinases: The human kinome represents a vast and critical landscape for cancer therapeutics. Pyrrolidinone-based structures have been identified as scaffolds for potent kinase inhibitors.[8] Given the prevalence of kinase dysregulation in cancer, a primary hypothesis is that our compound of interest may exhibit inhibitory activity against one or more kinases involved in cell proliferation, survival, or angiogenesis.

-

Metabolic Enzymes: Cancer cells exhibit altered metabolic profiles, a phenomenon known as the Warburg effect. Targeting key metabolic enzymes is an emerging and promising anticancer strategy. Certain pyrrolidine derivatives have shown inhibitory effects on enzymes crucial for cancer cell metabolism.

-

Nuclear Receptors: These ligand-activated transcription factors play pivotal roles in both normal physiology and cancer development. The lipophilic nature of the 4-chlorophenyl group suggests potential interactions with the ligand-binding domains of nuclear receptors.

Infectious Diseases: A Novel Approach to Antimicrobial Action

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unconventional mechanisms of action. Pyrrolidinone derivatives have demonstrated encouraging antimicrobial activity against a range of pathogens.[9][10][11]

Hypothesized Targets:

-

Bacterial Enzymes: Essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways are prime targets for antimicrobial agents. For instance, some pyrrolidinone analogs have been evaluated as inhibitors of Mycobacterium tuberculosis InhA.[6]

-

Viral Entry and Replication Machinery: The pyrrolidine scaffold is present in several antiviral drugs. One notable example is its role in CCR5 antagonists, which block HIV-1 entry into host cells.[12] Therefore, viral proteins involved in host cell recognition, fusion, or replication are plausible targets.

A Phased Strategy for Target Identification and Validation

The journey from a bioactive compound to a validated drug target requires a systematic and rigorous experimental approach. The following sections outline a comprehensive workflow, integrating both traditional and cutting-edge techniques, to deconvolve the molecular targets of this compound.

Diagram 1: Overall Workflow for Target Identification

Caption: A three-phased approach to target identification and validation.

Phase 1: Foundational Analysis and Hypothesis Generation

This initial phase focuses on confirming the bioactivity of the compound and generating a preliminary list of potential targets through computational and literature-based approaches.

Experimental Protocol 1: Phenotypic Screening

-

Cell Proliferation Assays:

-

Culture a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).

-

Treat cells with a dose-response range of this compound for 48-72 hours.

-

Assess cell viability using assays such as MTT, CellTiter-Glo®, or crystal violet staining.

-

Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

-

-

Antimicrobial Susceptibility Testing:

-

Utilize broth microdilution or disk diffusion methods to assess the compound's activity against a panel of clinically relevant bacteria and fungi.

-

Determine the Minimum Inhibitory Concentration (MIC) for each microbial strain.

-

Data Presentation 1: Summary of Phenotypic Screening Results

| Cell Line/Microorganism | Assay Type | Endpoint | Result |

| MCF-7 (Breast Cancer) | MTT | GI50 | Hypothetical Value |

| A549 (Lung Cancer) | MTT | GI50 | Hypothetical Value |

| Staphylococcus aureus | Broth Microdilution | MIC | Hypothetical Value |

| Escherichia coli | Broth Microdilution | MIC | Hypothetical Value |

| Candida albicans | Broth Microdilution | MIC | Hypothetical Value |

Phase 2: Unbiased and Targeted Identification of Direct Binders

This phase employs powerful proteomic and biophysical techniques to identify proteins that directly interact with the compound of interest.

Experimental Protocol 2: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A control bead with no immobilized compound is essential.

-

Cell Lysate Preparation: Prepare whole-cell lysates from a responsive cell line identified in Phase 1.

-

Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads and control beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein profiles from the compound-immobilized beads and control beads to identify specific interactors.

Diagram 2: Affinity Chromatography Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on 5-oxopyrrolidine-3-carboxylic acid analogs

An In-depth Technical Guide to 5-Oxopyrrolidine-3-carboxylic Acid Analogs in Drug Discovery

Introduction: The Versatile 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its inherent chirality and conformational rigidity make it an attractive building block for creating structurally diverse and biologically active molecules.[2] A key representative of this class is 5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid (also known as 5-oxoproline), which is a naturally occurring amino acid derivative found in various fruits and fermented products.[3] L-pyroglutamic acid itself is a metabolite in the glutathione cycle and has demonstrated cognitive-enhancing and neuroprotective effects.[3][4]

The true potential of this scaffold in drug discovery lies in its synthetic tractability. The core structure can be readily synthesized and subsequently functionalized at both the N-1 and C-3 positions, allowing for the systematic exploration of chemical space to optimize biological activity. This has led to the development of a vast library of analogs with a wide spectrum of therapeutic applications, including potent antibacterial, anticancer, and anti-inflammatory properties.[5][6] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 5-oxopyrrolidine-3-carboxylic acid analogs, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Analog Library

The primary and most efficient method for constructing the 5-oxopyrrolidine-3-carboxylic acid core involves the cyclization reaction between itaconic acid and a primary amine (aliphatic, aromatic, or heterocyclic).[7][8] This reaction is typically performed by heating the reactants, sometimes in a solvent like water or acetic acid, or even under solvent-free conditions.[7][8]

Once the core acid is formed, the carboxylic acid moiety at the C-3 position serves as a versatile handle for extensive derivatization. Common transformations include:

-

Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst yields the corresponding methyl ester.[9] This can serve as an intermediate for further reactions.

-

Hydrazide Formation: The ester is subsequently treated with hydrazine hydrate to produce the carbohydrazide.[9] This hydrazide is a crucial intermediate for generating a wide array of derivatives.

-

Hydrazone Synthesis: Condensation of the carbohydrazide with various aromatic or heterocyclic aldehydes and ketones produces a diverse library of hydrazones.[9][10] This class of compounds has shown particularly significant biological activity.[10][11]

-

Azole and Diazole Formation: The carbohydrazide can also be cyclized with reagents like β- and γ-diketones to form pyrazole and pyrrole rings, respectively, or reacted with isothiocyanates to generate thiosemicarbazides, which can be further cyclized.[9]

This systematic approach allows for the creation of a large number of analogs with tailored physicochemical properties for biological screening.

Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acid analogs.

Therapeutic Potential and Biological Activities

Analogs derived from the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated significant promise across multiple therapeutic areas. The modular nature of their synthesis allows for fine-tuning of their activity against specific biological targets.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10][11] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising source for such agents, showing potent activity, particularly against Gram-positive bacteria.[6][12]

-

Gram-Positive Bacteria: Studies have shown that hydrazone derivatives exhibit strong, structure-dependent inhibition of bacteria like Staphylococcus aureus (including MRSA), Listeria monocytogenes, and Enterococcus faecalis.[6][10][13] The introduction of specific moieties on the hydrazone is critical for activity. For instance, a hydrazone with a 5-nitrothien-2-yl fragment was found to surpass the control antibiotic cefuroxime against several tested strains.[10] Another derivative with a benzylidene moiety demonstrated very strong inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL.[10]

-

Biofilm Disruption: Beyond direct bactericidal effects, some of these compounds are effective at disrupting bacterial biofilms, which are notoriously difficult to eradicate. A 5-nitrothienylhydrazone showed excellent results in disrupting both S. aureus and E. coli biofilms.[10][11]

-

Antifungal Activity: The therapeutic utility extends to fungal pathogens. A hydrazone bearing a 5-nitrothien-2-yl moiety showed promising activity against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains.[13]

Table 1: Selected Antimicrobial Activities of 5-Oxopyrrolidine-3-carboxylic Acid Analogs

| Compound Class | Substituent(s) | Target Organism(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|---|

| Hydrazone | Benzylidene | S. aureus | 3.9 µg/mL | [10] |

| Hydrazone | 5-Nitrothien-2-yl | S. aureus, L. monocytogenes, B. cereus | Surpassed cefuroxime (7.8 µg/mL) | [10] |

| Hydrazone | 5-Nitrofuran-2-yl | Various bacterial strains | Potent effect | [10] |

| Hydrazone | Thien-2-yl | Methicillin-resistant S. aureus (MRSA) | 2x stronger than clindamycin | [13] |

| Benzimidazole | 5-Fluoro, 3,5-dichloro-2-hydroxyphenyl | Vancomycin-intermediate S. aureus | Promising activity | [6] |

| Hydrazone | 5-Nitrothien-2-yl | C. auris, A. fumigatus | 16 µg/mL |[13] |

Anticancer Activity

The pyrrolidinone core is a feature of several anticancer agents, and derivatives of 5-oxopyrrolidine-3-carboxylic acid have been explored for their cytotoxic properties against various cancer cell lines.[8][14]

The anticancer activity is highly dependent on the substituents attached to the core scaffold.[8][15] In a study using the A549 human non-small cell lung adenocarcinoma cell line, the parent carboxylic acid and its simple hydrazide showed weak activity.[15] However, derivatization into hydrazones containing heterocyclic fragments, such as 2-thienyl and 5-nitrothienyl moieties, led to the highest anticancer activity among the tested compounds, with favorable low cytotoxicity against non-cancerous cells.[15] Another study found that a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent at the N-1 position showed the highest anticancer activity in the A549 model.[6][13]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and matrix metalloproteinases (MMPs) are key targets for anti-inflammatory drugs. A series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their inhibitory activity against MMP-2 and MMP-9.[1][5] Several of the synthesized compounds were identified as quite promising inhibitors of these matrix metalloproteinases, highlighting another important therapeutic avenue for this versatile scaffold.[1][5]

Structure-Activity Relationship (SAR) Insights

The extensive research on these analogs has provided clear insights into the relationship between their chemical structure and biological function.

Caption: Key structure-activity relationships for 5-oxopyrrolidine-3-carboxylic acid analogs.

-

N-1 Position Substituents: The group attached to the pyrrolidinone nitrogen primarily modulates the overall physicochemical properties of the molecule. Aromatic rings, such as hydroxyphenyl, acetamidophenyl, or difluorophenyl, are commonly used and serve as a foundation for active compounds.[8][9][10]

-

C-3 Position Derivatization: This position is the key driver of potency and selectivity.

-

For Antimicrobial Activity: Conversion of the carboxylic acid to a hydrazide and then a hydrazone is a highly effective strategy. Hydrazones containing electron-withdrawing groups and heterocyclic systems, particularly 5-nitrothiophene and 5-nitrofuran, consistently demonstrate the most potent antibacterial and antifungal effects.[10]

-

For Anticancer Activity: Similar to antimicrobial agents, heterocyclic hydrazones (e.g., thienyl derivatives) show enhanced cytotoxicity against cancer cells compared to their aromatic counterparts.[15] Additionally, the formation of other heterocyclic systems like benzimidazoles at this position can yield highly active anticancer compounds.[6]

-

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies for synthesis and biological evaluation must be robust and well-defined.

Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (A Representative Core)

This protocol is adapted from established literature procedures.[8][15]

Objective: To synthesize the core acid scaffold via cyclocondensation.

Materials:

-

N-(4-aminophenyl)acetamide (Acetamide 1)

-

Itaconic acid

-

Deionized water

-

5% Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and deionized water (100 mL).[15]

-

Heat the mixture to reflux and maintain for 12 hours. The reaction mixture will become a thick slurry.[15]

-

After 12 hours, cool the mixture slightly and add 5% HCl (100 mL).[15]

-

Stir the mixture vigorously for 5 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product in a vacuum oven. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

-

Characterization: Confirm the structure of the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy and elemental analysis. The formation of the 5-oxopyrrolidine-3-carboxylic acid fragment can be confirmed by characteristic signals in the ¹H NMR spectra for the COCH₂, CH, and NCH₂ groups.[10]

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of synthesized compounds against a cancer cell line.[6]

Objective: To determine the concentration-dependent cytotoxic effect of test compounds on A549 lung cancer cells.

Materials:

-

A549 human lung adenocarcinoma cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solutions)

-

Cisplatin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (for dissolving formazan)

-

96-well microplates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (cisplatin) in the growth medium. The final DMSO concentration should be non-toxic (e.g., <0.5%).

-